Rosiptor, also known as AQX-1125, is a synthetic small molecule drug that acts as a modulator of the SH2-containing inositol 5-phosphatase 1 (SHIP1). It is primarily investigated for its potential therapeutic applications in treating cancer, inflammatory disorders, and immune disorders. The compound is classified as a SHIP1 activator, which plays a crucial role in cellular signaling pathways related to immune responses and inflammation.
Rosiptor was developed by AQX Pharmaceuticals and is currently undergoing clinical trials. It has been classified under the category of small molecule drugs, specifically targeting the phosphatidylinositol-3,4,5-trisphosphate 5-phosphatase 1 pathway. The chemical formula for Rosiptor acetate is C22H39NO4, with a molecular weight of 381.557 g/mol. The compound has two CAS registry numbers: 782487-29-0 for the acetate form and 782487-28-9 for the free base form .
The synthesis of Rosiptor involves several chemical reactions that are carefully controlled to yield the desired product. One notable method includes the reaction of a precursor compound with acetic acid in a methanol solvent under a nitrogen atmosphere. This process allows for the formation of an acetic acid salt of the target compound.
In one synthesis example, the precursor compound is dissolved in methanol, and acetic acid is added dropwise while stirring at low temperatures. After reaction completion, the mixture is filtered to remove undissolved particles, and the product is precipitated using methyl tert-butyl ether (MTBE). The final product is purified through filtration and washing steps .
The molecular structure of Rosiptor features a complex arrangement of carbon, nitrogen, and oxygen atoms. The specific stereochemistry (1S,3S,4R) indicates the spatial arrangement of atoms in the molecule, which is critical for its biological activity.
The structure can be represented with its InChIKey (CQIBMEIJDDUKHP-BAHZVNHDSA-N), providing a unique identifier for chemical substances. The compound exhibits several functional groups that contribute to its reactivity and interaction with biological targets .
The synthesis of Rosiptor involves various chemical reactions including esterification and precipitation. The esterification reaction occurs when acetic acid reacts with hydroxyl groups on the precursor compound to form an acetate ester.
During synthesis, careful control of temperature and solvent conditions is essential to maximize yield and purity. For instance, maintaining low temperatures during acetic acid addition helps prevent unwanted side reactions that could lead to by-products .
Rosiptor functions primarily as an allosteric modulator of SHIP1, enhancing its phosphatase activity. This mechanism involves binding to SHIP1 and promoting its interaction with other signaling proteins such as STAT3. The modulation leads to downstream effects on cellular signaling pathways that regulate immune responses and inflammation .
Upon binding to SHIP1, Rosiptor alters the enzyme's conformation, enhancing its ability to dephosphorylate phosphatidylinositol lipids. This action results in decreased levels of phosphatidylinositol-3,4,5-trisphosphate within cells, leading to reduced activation of pro-inflammatory pathways .
Rosiptor appears as a white solid at room temperature. Its solubility profile indicates that it can be dissolved in organic solvents such as methanol but may have limited water solubility.
The chemical stability of Rosiptor under physiological conditions has been evaluated in various studies. It exhibits moderate stability but may undergo hydrolysis or oxidation if not stored properly. The compound's pH stability range has also been characterized during formulation development .
Rosiptor is primarily being explored for its therapeutic potential in treating various diseases characterized by dysregulated immune responses, such as cancer and autoimmune disorders. Clinical trials have assessed its efficacy in conditions like cystitis and other inflammatory diseases . Additionally, ongoing research aims to elucidate further applications in immunotherapy and chronic inflammatory conditions.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3